(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE
Description
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is a complex organic compound that features a thiophene ring, an amino group, and a chlorophenoxy acetate moiety
Properties
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTTHABGMOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE typically involves the condensation of 2-chlorophenoxyacetic acid with a thiophene derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and various catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve yield and reduce reaction time. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and chlorophenoxy groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the amino and chlorophenoxy groups.
2-Chlorophenoxyacetic acid: Contains the chlorophenoxy moiety but lacks the thiophene and amino groups.
(E)-2-(2-Chlorophenoxy)-N-(thiophen-2-ylmethylene)ethanamine: Similar structure but with different stereochemistry.
Uniqueness
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-CHLOROPHENOXY)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the chlorophenoxy moiety allows for diverse interactions with various molecular targets, making it a versatile compound in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
